Rioprostil
Overview
Description
Rioprostil is a synthetic analog of prostaglandin E1, known for its ability to inhibit gastric acid secretion and enhance the gastric mucus-bicarbonate barrier . It is primarily used in the treatment of gastric ulcers and provides significant protection against nonsteroidal anti-inflammatory drug (NSAID)-induced gastric mucosal damage .
Preparation Methods
Rioprostil can be prepared using various synthetic routes. One method involves the formation of a this compound-polyvinylpyrrolidone (PVP) complex through lyophilization, evaporation, or spray drying processes . Another approach involves the preparation of this compound-loaded mucoadhesive microbeads using ionotropic gelation and crosslinking techniques with sodium alginate as the hydrophilic carrier, combined with hydroxypropyl methylcellulose (HPMC) and chitosan polymers .
Chemical Reactions Analysis
Rioprostil undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic cuprate complexes, which react with cyclopentenones . The major products formed from these reactions are more polar metabolites, which are rapidly transformed in the body .
Scientific Research Applications
Rioprostil has a wide range of scientific research applications. In medicine, it is used to treat gastric ulcers by inhibiting gastric acid secretion and enhancing the gastric mucus-bicarbonate barrier . It has also been studied for its ability to reduce pain and improve ulcer healing rates . In addition, this compound has been evaluated for its effects on meal-stimulated gastric acid secretion and plasma gastrin levels in humans . Its protective properties against NSAID-induced gastric mucosal damage make it a valuable compound in gastroenterology .
Mechanism of Action
Rioprostil exerts its effects by stimulating prostaglandin E1 receptors on parietal cells in the stomach, which reduces gastric acid secretion . It also increases mucus and bicarbonate secretion, thickening the mucosal bilayer and promoting the generation of new cells . This mechanism helps protect the gastric mucosa from damage and facilitates the healing process in cases of gastric ulcers .
Comparison with Similar Compounds
Rioprostil is similar to other prostaglandin E1 analogs, such as misoprostol . Both compounds are used to reduce gastric acid secretion and protect the gastric mucosa. this compound is unique in its specific formulation and preparation methods, such as the this compound-PVP complex and mucoadhesive microbeads . Other similar compounds include nocloprost and enprostil, which also belong to the prostaglandin E1 analog family .
Properties
IUPAC Name |
(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E)-4-hydroxy-4-methyloct-1-enyl]cyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-3-4-13-21(2,25)14-10-12-18-17(19(23)16-20(18)24)11-8-6-5-7-9-15-22/h10,12,17-18,20,22,24-25H,3-9,11,13-16H2,1-2H3/b12-10+/t17-,18-,20-,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOAFZKFCYREMW-FWYLUGOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021622 | |
Record name | Rioprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77287-05-9 | |
Record name | Rioprostil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77287-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rioprostil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rioprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIOPROSTIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL402PVQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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